Cas no 141109-16-2 ((R)-(-)-2-Chlorophenylglycine Methyl Ester)

(R)-(-)-2-Chlorophenylglycine Methyl Ester structure
141109-16-2 structure
Nome del prodotto:(R)-(-)-2-Chlorophenylglycine Methyl Ester
Numero CAS:141109-16-2
MF:C9H10ClNO2
MW:199.634201526642
CID:135299
PubChem ID:11735787

(R)-(-)-2-Chlorophenylglycine Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid, a-amino-2-chloro-, methyl ester, (aR)-
    • (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER
    • 2-Amino-1-cyclohexenecarboxylic acid ethyl ester
    • 2-Amino-cyclohex-1-enecarboxylic acid ethyl ester
    • Ethyl 2-amino-1-cyclohexene-1-carboxylate
    • ethyl 2-amino-1-cyclohexenecarboxylate
    • ethyl 2-aminocyclohex-1-ene-1-carboxylate
    • ethyl 2-aminocyclohex-1-enecarboxylate
    • SCHEMBL13306848
    • TS-02820
    • EN300-2950448
    • 141109-16-2
    • Benzeneacetic acid, alpha-amino-2-chloro-, methyl ester, (alphaR)-
    • MFCD02258900
    • (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate
    • methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
    • DQ3WA9YX3J
    • AC-10051
    • AKOS007930230
    • DTXSID201265152
    • Methyl (alphaR)-alpha-amino-2-chlorobenzeneacetate
    • (R)-2-chlorophenylglycine methyl ester
    • Benzeneacetic acid, alpha-amino-2-chloro-, methyl ester, (-)-
    • (R)-Methyl2-amino-2-(2-chlorophenyl)acetate
    • A807728
    • AKOS006278828
    • (R)-(-)-2-Chlorophenylglycine Methyl Ester
    • MDL: MFCD02258900
    • Inchi: 1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m1/s1
    • Chiave InChI: UTWOZNRDJNWTPS-MRVPVSSYSA-N
    • Sorrisi: ClC1C=CC=CC=1[C@H](C(=O)OC)N

Proprietà calcolate

  • Massa esatta: 199.04000
  • Massa monoisotopica: 199.0400063g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 187
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.3Ų
  • XLogP3: 1.5

Proprietà sperimentali

  • PSA: 52.32000
  • LogP: 2.21310

(R)-(-)-2-Chlorophenylglycine Methyl Ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
C609843-500mg
(R)-(-)-2-Chlorophenylglycine Methyl Ester
141109-16-2
500mg
$821.00 2023-05-18
Enamine
EN300-2950448-2.5g
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
141109-16-2 95.0%
2.5g
$838.0 2025-03-19
Enamine
EN300-2950448-10.0g
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
141109-16-2 95.0%
10.0g
$1839.0 2025-03-19
Enamine
EN300-2950448-5.0g
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
141109-16-2 95.0%
5.0g
$1240.0 2025-03-19
Enamine
EN300-2950448-0.5g
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
141109-16-2 95.0%
0.5g
$410.0 2025-03-19
Enamine
EN300-2950448-0.05g
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
141109-16-2 95.0%
0.05g
$359.0 2025-03-19
TRC
C609843-250mg
(R)-(-)-2-Chlorophenylglycine Methyl Ester
141109-16-2
250mg
$483.00 2023-05-18
TRC
C609843-1g
(R)-(-)-2-Chlorophenylglycine Methyl Ester
141109-16-2
1g
$1372.00 2023-05-18
Enamine
EN300-2950448-1.0g
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
141109-16-2 95.0%
1.0g
$428.0 2025-03-19
Enamine
EN300-2950448-0.25g
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
141109-16-2 95.0%
0.25g
$393.0 2025-03-19

(R)-(-)-2-Chlorophenylglycine Methyl Ester Metodo di produzione

(R)-(-)-2-Chlorophenylglycine Methyl Ester Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:141109-16-2)(R)-(-)-2-Chlorophenylglycine Methyl Ester
A807728
Purezza:99%
Quantità:5g
Prezzo ($):235.0